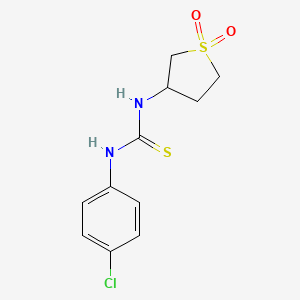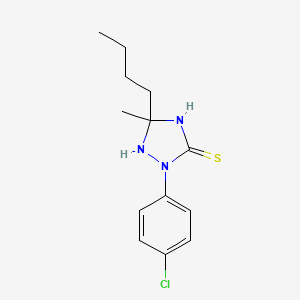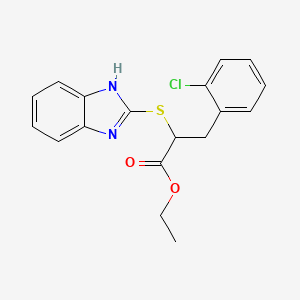
N-(4-chlorophenyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea, commonly known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its antioxidant properties. DMTU has been synthesized using various methods and has shown promising results in numerous studies.
Mécanisme D'action
DMTU exerts its antioxidant effects through the inhibition of ROS generation and lipid peroxidation. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant defense systems.
Biochemical and Physiological Effects
DMTU has been shown to have a protective effect on various organs and tissues, including the brain, heart, liver, and kidney. It has also been reported to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. Additionally, DMTU has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
DMTU is a stable and water-soluble compound, making it easy to handle in lab experiments. It is also relatively inexpensive compared to other antioxidants, such as vitamin E and glutathione. However, DMTU has a short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of DMTU. One area of interest is the development of DMTU derivatives with improved pharmacokinetic properties. Additionally, the potential use of DMTU in combination with other antioxidants or drugs for the treatment of various diseases warrants further investigation. Finally, the role of DMTU in the regulation of mitochondrial function and cellular metabolism is an area of growing interest in the field of oxidative stress research.
Conclusion
DMTU is a promising antioxidant compound that has shown potential for the treatment of various diseases. Its synthesis has been well-established, and its mechanism of action has been extensively studied. While there are limitations to its use, such as its short half-life, the future directions for the study of DMTU are numerous and exciting.
Applications De Recherche Scientifique
DMTU has been extensively studied for its antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes. DMTU has also been investigated for its potential use in treating various diseases, such as ischemia-reperfusion injury, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S2/c12-8-1-3-9(4-2-8)13-11(17)14-10-5-6-18(15,16)7-10/h1-4,10H,5-7H2,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSZAAHEHNITDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,4-dichlorophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956876.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3956879.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3956900.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B3956905.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B3956907.png)
![(1-benzothien-5-ylmethyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B3956911.png)

![N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3956932.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956934.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3956940.png)
